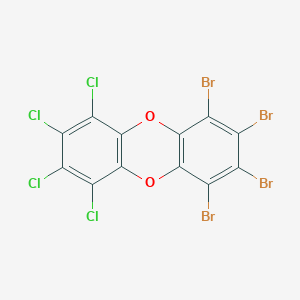
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- is a chemical compound that belongs to the family of dioxins. It is a persistent organic pollutant that is generated as a byproduct of various industrial processes. This compound has been identified as a potent toxicant that can cause severe environmental and health problems. In recent years, there has been a growing interest in understanding the synthesis, mechanism of action, and physiological effects of this compound.
作用機序
The mechanism of action of dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- is primarily mediated by the activation of AhR. Upon binding to AhR, this compound induces a conformational change in the receptor, leading to its translocation to the nucleus. Once in the nucleus, AhR forms a complex with another protein, the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), located in the promoter regions of target genes. The binding of AhR to XREs leads to the transcriptional activation of target genes, including those involved in xenobiotic metabolism and immune response.
生化学的および生理学的効果
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and the activation of various signaling pathways involved in cell proliferation and apoptosis. This compound has also been shown to modulate the expression of genes involved in lipid metabolism, leading to the accumulation of lipids in liver and adipose tissue. In addition, dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- has been shown to have immunomodulatory effects, leading to the suppression of immune response.
実験室実験の利点と制限
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- has several advantages and limitations for lab experiments. One of the main advantages is its high affinity for AhR, which makes it a useful tool for studying the mechanism of action of dioxins. This compound is also relatively stable and can be easily synthesized in large quantities. However, one of the main limitations of dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- is its high toxicity, which can pose a risk to researchers working with this compound. In addition, this compound is highly lipophilic, which can complicate its use in in vivo experiments.
将来の方向性
There are several future directions for research on dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro-. One of the main areas of interest is the identification of novel compounds that can modulate the activity of AhR. Another area of interest is the development of new methods for the synthesis of this compound, which can improve its purity and yield. In addition, there is a need for further research on the environmental impact of dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro-, including its persistence in the environment and its potential for bioaccumulation. Finally, there is a need for further research on the physiological effects of this compound, including its potential role in the development of various diseases.
合成法
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- is a synthetic compound that can be produced by various methods. One of the most common methods is the chlorination of dibenzo(b,e)(1,4)dioxin with bromine. This reaction yields a mixture of dibenzo(b,e)(1,4)dioxin derivatives, including 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro-. Other methods include the reaction of dibenzo(b,e)(1,4)dioxin with chlorine and bromine in the presence of a catalyst.
科学的研究の応用
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- has been widely used in scientific research as a model compound to study the toxicity and environmental impact of dioxins. This compound has been shown to have a high affinity for the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in various physiological processes. Studies have shown that the activation of AhR by dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- leads to the induction of various enzymes involved in the metabolism of xenobiotics, including cytochrome P450 enzymes. This compound has also been used to study the effect of dioxins on the immune system, as it has been shown to modulate the expression of genes involved in immune response.
特性
CAS番号 |
124728-12-7 |
|---|---|
製品名 |
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-6,7,8,9-tetrachloro- |
分子式 |
C12Br4Cl4O2 |
分子量 |
637.5 g/mol |
IUPAC名 |
1,2,3,4-tetrabromo-6,7,8,9-tetrachlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12Br4Cl4O2/c13-1-2(14)4(16)10-9(3(1)15)21-11-7(19)5(17)6(18)8(20)12(11)22-10 |
InChIキー |
VBGNBGIHHNGHHW-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
正規SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
その他のCAS番号 |
124728-12-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



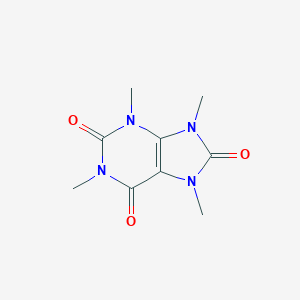
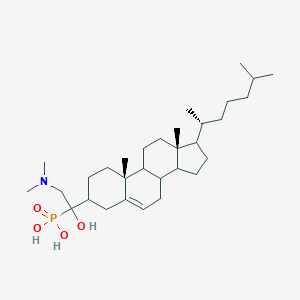



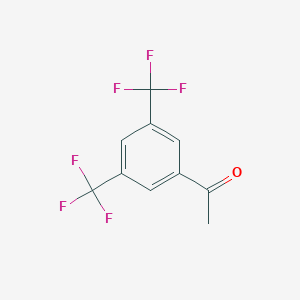

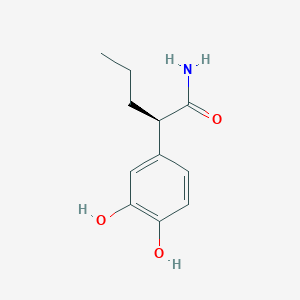
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

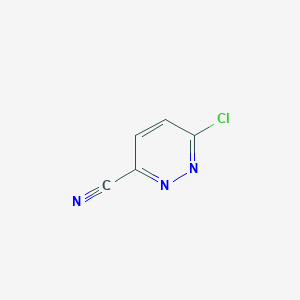
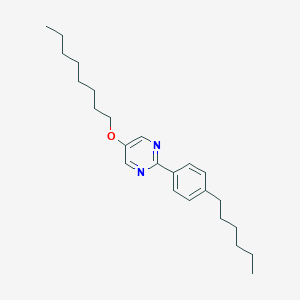
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)